3-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(1-phenylethyl)propanamide
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Overview
Description
3-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(1-phenylethyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of drugs known as thiazolidinediones, which are used in the treatment of type 2 diabetes mellitus.
Scientific Research Applications
Herbicidal Activity
- Crystal Structure and Herbicidal Activity : A study on a compound with a somewhat related structure demonstrated its synthesis and effectiveness in herbicidal activity. This suggests that thiazole derivatives might have potential applications in agriculture as herbicides (Liu et al., 2008).
Antimicrobial and Antifungal Properties
- Antimicrobial Evaluation : Thiazole derivatives have been synthesized and evaluated for antimicrobial properties, showing moderate antibacterial activity against certain bacteria and high antifungal activity against specific fungi. This indicates potential use in combating infections and diseases caused by these microorganisms (Kubba & Rahim, 2018).
Anticancer and Antimicrobial Activity
- Analysis of Bioactive Molecules : A detailed study including spectroscopic analysis, quantum chemical calculations, and molecular docking revealed the anticancer and antimicrobial activity of a bioactive molecule with a similar structure, highlighting the compound's potential in medical research and therapy (Viji et al., 2020).
Synthesis and Biological Evaluation
- Novel Synthesis and Evaluation : Research on the synthesis of thiazolidinones and azetidinones featuring a thiazole unit showed their antibacterial, antifungal, and antitubercular activities. This research contributes to the development of new therapeutic agents (Patel et al., 2006).
Urease Inhibition
- Hybrid Scaffolds with Urease Inhibition : A study on indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides demonstrated potent urease inhibition, suggesting applications in the treatment of diseases where urease activity is a contributing factor (Nazir et al., 2018).
Mechanism of Action
Target of action
Thiazole derivatives, like “3-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(1-phenylethyl)propanamide”, often target various kinases in the body . These kinases play crucial roles in cellular signaling and are often targets for cancer therapies .
Mode of action
This can disrupt cellular signaling pathways and prevent the proliferation of cancer cells .
Biochemical pathways
Thiazole derivatives can affect various biochemical pathways depending on their specific targets. For example, they can impact pathways related to cell growth, proliferation, and apoptosis .
Pharmacokinetics
Many thiazole derivatives are designed to improve druggability, including better aqueous solubility .
Result of action
Thiazole derivatives often result in the inhibition of cell proliferation and induction of apoptosis .
properties
IUPAC Name |
3-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(1-phenylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2S/c1-14(15-6-3-2-4-7-15)23-19(27)11-10-18-13-29-21(25-18)26-20(28)24-17-9-5-8-16(22)12-17/h2-9,12-14H,10-11H2,1H3,(H,23,27)(H2,24,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWDBYZNCRKGPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CCC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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